Ethamoxytriphetol

Description

Properties

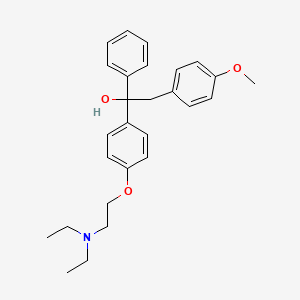

IUPAC Name |

1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO3/c1-4-28(5-2)19-20-31-26-17-13-24(14-18-26)27(29,23-9-7-6-8-10-23)21-22-11-15-25(30-3)16-12-22/h6-18,29H,4-5,19-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYQVUUCWUPJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)OC)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020806 | |

| Record name | MER-25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67-98-1 | |

| Record name | Ethamoxytriphetol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethamoxytriphetol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHAMOXYTRIPHETOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MER-25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHAMOXYTRIPHETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ND166F554 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ethamoxytriphetol (MER-25)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethamoxytriphetol, also known as MER-25, holds a significant place in pharmacological history as the first synthetic nonsteroidal antiestrogen to be discovered.[1][2] Developed in the late 1950s, it paved the way for the development of a pivotal class of drugs known as Selective Estrogen Receptor Modulators (SERMs).[1][3] Although this compound itself was never marketed due to its low potency and adverse side effects, a thorough understanding of its mechanism of action provides valuable insights into the principles of estrogen receptor antagonism and the development of subsequent generations of SERMs like tamoxifen and clomiphene.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its interaction with the estrogen receptor, the downstream effects on signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Estrogen Receptor Antagonism

This compound is classified as a Selective Estrogen Receptor Modulator (SERM), although it is considered a nearly pure antiestrogen with minimal intrinsic estrogenic activity. Its primary mechanism of action is the competitive antagonism of the estrogen receptor (ER).

1.1. Competitive Binding to the Estrogen Receptor

This compound's structure, a triphenylethanol derivative, allows it to bind to the ligand-binding domain (LBD) of the estrogen receptor, the same site where the natural ligand, 17β-estradiol (E2), binds. This binding is competitive, meaning that this compound and E2 vie for the same binding site. By occupying the LBD, this compound prevents the binding of E2, thereby blocking the initiation of estrogen-mediated signaling cascades.

1.2. Conformational Changes and Co-regulator Recruitment

Upon binding of an agonist like E2, the estrogen receptor undergoes a specific conformational change that facilitates the recruitment of co-activator proteins. This complex then binds to estrogen response elements (EREs) on the DNA, initiating the transcription of estrogen-responsive genes that are involved in cellular processes like proliferation and differentiation.

In contrast, when an antagonist like this compound binds to the ER, it induces a different conformational change in the receptor. This altered conformation hinders the binding of co-activators and may instead promote the recruitment of co-repressor proteins. The resulting this compound-ER-co-repressor complex is transcriptionally inactive, thereby preventing the expression of estrogen-dependent genes.

Signaling Pathways

The primary signaling pathway affected by this compound is the genomic estrogen signaling pathway. By blocking the binding of estradiol to the estrogen receptor, this compound effectively shuts down the downstream transcriptional activation of estrogen-responsive genes.

Caption: Figure 1: Estrogen Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data

The antiestrogenic activity of this compound has been quantified in various studies, primarily through competitive binding assays. The data highlights its lower affinity for the estrogen receptor compared to estradiol and other SERMs.

| Compound | Receptor/Binding Site | Relative Binding Affinity (RBA) (%) | Reference |

| This compound (MER-25) | Mouse Uterus Estrogen Receptor (ER) | < 0.06 | |

| This compound (MER-25) | Mouse Liver Antiestrogen Binding Sites (AEBS) | 8.9 | |

| Estradiol (E2) | Mouse Uterus Estrogen Receptor (ER) | 100 | |

| Tamoxifen | Mouse Uterus Estrogen Receptor (ER) | 2 | |

| 4-hydroxytamoxifen | Mouse Uterus Estrogen Receptor (ER) | 131 | |

| Tamoxifen | Mouse Liver Antiestrogen Binding Sites (AEBS) | 100 | |

| 4-hydroxytamoxifen | Mouse Liver Antiestrogen Binding Sites (AEBS) | 53 |

Experimental Protocols

The investigation of this compound's mechanism of action relies on a series of well-established in vitro assays. A typical experimental workflow is outlined below.

Caption: Figure 2: Experimental Workflow for Characterizing Anti-estrogenic Compounds.

4.1. Detailed Methodology: Estrogen Receptor Competitive Binding Assay

This protocol is adapted from the methodology described by Lyman et al. (1985) for determining the relative binding affinity of compounds to the estrogen receptor.

4.1.1. Materials

-

Target Tissue: Immature female mouse uteri (or other estrogen-responsive tissue).

-

Radioligand: [³H]Estradiol.

-

Competitors: Unlabeled 17β-estradiol (for standard curve), this compound, and other test compounds.

-

Buffers: Tris-EDTA buffer (pH 7.4).

-

Separation Agent: Dextran-coated charcoal.

-

Scintillation Cocktail and Counter.

4.1.2. Procedure

-

Cytosol Preparation: Uteri from immature female mice are homogenized in cold Tris-EDTA buffer. The homogenate is centrifuged at high speed to obtain the cytosol fraction containing the estrogen receptors. The protein concentration of the cytosol is determined.

-

Competitive Binding Incubation: A constant amount of uterine cytosol and a fixed concentration of [³H]Estradiol are incubated with increasing concentrations of the unlabeled competitor (estradiol for the standard curve, or this compound).

-

Separation of Bound and Free Ligand: After incubation, dextran-coated charcoal is added to the mixture. The charcoal binds to the free [³H]Estradiol, and a brief centrifugation pellets the charcoal.

-

Quantification: The supernatant, containing the [³H]Estradiol bound to the estrogen receptor, is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [³H]Estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as the ratio of the IC50 of estradiol to the IC50 of the test compound, multiplied by 100.

Conclusion

This compound, as the pioneering antiestrogen, laid the fundamental groundwork for the development of modern SERMs. Its mechanism of action, centered on the competitive antagonism of the estrogen receptor, exemplifies a crucial strategy in endocrine therapy. While its clinical application was halted, the study of this compound continues to be of significant value for researchers in pharmacology and drug development, offering a clear model of estrogen receptor inhibition and a historical perspective on the evolution of targeted cancer therapies. The methodologies developed for its characterization remain relevant for the screening and evaluation of new endocrine-modulating compounds.

References

Ethamoxytriphetol (MER-25): A Technical Guide to its Discovery, History, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethamoxytriphetol, designated MER-25, holds a significant place in pharmacological history as the first synthetic nonsteroidal antiestrogen to be discovered. Its serendipitous identification in 1958 opened a new chapter in endocrinology and laid the groundwork for the development of selective estrogen receptor modulators (SERMs), a class of drugs with profound therapeutic impact, most notably tamoxifen. This technical guide provides an in-depth exploration of the discovery, historical development, mechanism of action, and seminal experimental findings related to this compound. Detailed summaries of quantitative data, experimental protocols, and visualizations of key pathways are presented to offer a comprehensive resource for researchers in pharmacology, oncology, and reproductive biology.

Discovery and Historical Context

This compound (MER-25) was first reported in 1958 by the William S. Merrell Company.[1] Its discovery was a result of serendipity rather than targeted design.[1] Initially, MER-25, a triphenylethanol derivative, was under investigation as a potential treatment for coronary artery disease.[2] The compound was structurally related to the cholesterol-lowering agent triparanol (MER-29), which itself was derived from the estrogen chlorotrianisene.[2]

Dr. Leonard Lerner, a research endocrinologist at Merrell tasked with studying nonsteroidal estrogen pharmacology, noted the structural similarity of MER-25 to estrogenic triphenylethylene derivatives.[1] Expecting to observe estrogenic effects, Lerner instead found that MER-25 consistently demonstrated antiestrogenic activity across all animal models tested, with little to no intrinsic estrogenic properties. This unexpected finding marked the dawn of antiestrogen research and development.

MER-25's discovery energized the pharmaceutical industry to explore more potent derivatives, particularly due to its observed effects as a "morning-after pill" in laboratory animals, hinting at its potential as a contraceptive. This led to the synthesis and investigation of numerous other nonsteroidal antiestrogens, including clomiphene and tamoxifen.

Despite its pioneering role, the clinical development of this compound was short-lived. Although it was investigated for a range of conditions including breast and endometrial cancer, chronic mastitis, and ovulation induction, its low potency and the emergence of unacceptable central nervous system side effects, such as hallucinations and psychotic episodes at higher doses, led to the discontinuation of its clinical development in the early 1960s.

Physicochemical Properties and Synthesis

IUPAC Name: 1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol

Chemical Formula: C₂₇H₃₃NO₃

Molar Mass: 419.56 g/mol

Caption: Plausible retrosynthetic pathway for this compound.

Mechanism of Action

This compound exerts its antiestrogenic effects by acting as an antagonist of the estrogen receptor (ER). It competitively binds to the ER, thereby blocking the binding of endogenous estrogens like estradiol. This inhibition prevents the conformational changes in the ER that are necessary for its interaction with coactivator proteins and subsequent transcription of estrogen-responsive genes.

While primarily an antagonist, some studies have noted weak, transient estrogenic effects in the uterus, classifying MER-25 as a selective estrogen receptor modulator (SERM) rather than a pure antiestrogen. However, for most practical purposes, it is considered to have nearly pure antiestrogenic activity. Its mechanism contrasts with that of some other SERMs like tamoxifen, which can exhibit more pronounced tissue-specific agonist and antagonist effects.

The differential actions of this compound and tamoxifen are thought to be due to their distinct interactions with the ER, leading to different downstream cellular responses.

Caption: Signaling pathway illustrating this compound's antagonism of the estrogen receptor.

Quantitative Data

The potency of this compound is significantly lower than that of estradiol and subsequent antiestrogens like tamoxifen. This is reflected in its relative binding affinity (RBA) for the estrogen receptor.

| Compound | Relative Binding Affinity (RBA) for Rat ER (Estradiol = 100%) | Reference |

| Estradiol | 100% | |

| This compound (MER-25) | ~0.06% | |

| Tamoxifen | 1% | |

| 4-hydroxytamoxifen | 252% |

Experimental Protocols

Detailed experimental protocols from the original studies in the 1950s are not extensively documented in modern databases. However, based on common methodologies of the time for assessing hormonal activity, the following represents a likely experimental workflow for the initial characterization of this compound's antiestrogenic properties.

Preclinical Assessment of Antiestrogenic Activity (Uterotrophic Assay)

Objective: To determine the ability of this compound to inhibit estrogen-induced uterine growth in an immature or ovariectomized rodent model.

Experimental Workflow:

Caption: Experimental workflow for a typical uterotrophic assay.

Key Parameters Measured:

-

Uterine Wet Weight: A primary indicator of estrogenic or antiestrogenic activity.

-

Histological Examination: To assess changes in uterine tissue morphology.

Early Clinical Trial Protocol (Hypothetical Reconstruction for Advanced Breast Cancer)

Objective: To evaluate the safety and efficacy of this compound in postmenopausal women with advanced, inoperable, or metastatic breast cancer.

Patient Population:

-

Postmenopausal women with histologically confirmed breast carcinoma.

-

Evidence of metastatic or recurrent disease.

-

Previous hormonal therapies may or may not have been an exclusion criterion depending on the specific trial design.

Treatment Regimen:

-

Oral administration of this compound.

-

Dosing would have likely been in the range of hundreds of milligrams per day, potentially escalating to assess for a dose-response relationship and toxicity.

Primary Endpoints:

-

Tumor Response: Assessed by physical measurement of palpable lesions or radiological imaging. Responses would be categorized as complete response, partial response, stable disease, or progressive disease.

-

Toxicity and Side Effects: Close monitoring for adverse events, with a particular focus on the central nervous system and gastrointestinal side effects that were later reported.

Secondary Endpoints:

-

Relief of symptoms, such as bone pain from metastases.

-

Duration of response.

Legacy and Conclusion

Although this compound (MER-25) never reached the market, its discovery was a pivotal moment in pharmacology. It was the first compound to demonstrate that the effects of estrogen could be blocked by a synthetic, nonsteroidal agent. This proof-of-concept directly stimulated the research that led to the development of more potent and safer SERMs, such as clomiphene for ovulation induction and tamoxifen, a cornerstone in the treatment and prevention of estrogen receptor-positive breast cancer.

The story of this compound underscores the importance of serendipity in scientific discovery and serves as a foundational chapter in the development of targeted endocrine therapies that have had a profound and lasting impact on medicine. For researchers today, the history of MER-25 offers valuable insights into the evolution of drug discovery, from initial serendipitous findings to the rational design of highly specific and effective therapeutic agents.

References

The Dawn of Endocrine Therapy: Ethamoxytriphetol, the First Antiestrogen

An In-depth Technical Guide on the Core Science for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of Ethamoxytriphetol (MER-25), the first synthetic nonsteroidal antiestrogen. We delve into its seminal discovery, mechanism of action, and the pivotal experimental data that established its role as a pioneering molecule in endocrine therapy. This guide offers detailed experimental protocols, quantitative data presented for comparative analysis, and visualizations of its molecular interactions and experimental workflows to serve as a valuable resource for researchers in oncology, endocrinology, and drug development.

Introduction: A Serendipitous Discovery

In 1958, a significant breakthrough in endocrine pharmacology occurred with the discovery of this compound, known by its developmental code name MER-25.[1][2] Originally investigated for cardiovascular applications, its antiestrogenic properties were serendipitously identified by Leonard Lerner and his colleagues at the William S. Merrell Company.[2][3] This discovery marked the dawn of targeted hormone therapy for estrogen-dependent conditions and laid the foundational groundwork for the development of subsequent selective estrogen receptor modulators (SERMs) like clomiphene and the blockbuster cancer drug, tamoxifen.[1] this compound is a triphenylethanol derivative, and while it was found to have some partial agonist activity, it was the first compound demonstrated to effectively block the physiological effects of estrogen.

Physicochemical Properties and Synthesis

This compound, or 1-(4-(2-(diethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol, is a synthetic, nonsteroidal compound. Its structure confers the ability to interact with the estrogen receptor.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(4-(2-(diethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol |

| Molecular Formula | C₂₈H₃₅NO₂ |

| Molecular Weight | 417.58 g/mol |

| CAS Number | 10540-29-1 |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents such as ethanol and acetone |

Experimental Protocol: Synthesis of this compound (Analogous Method)

Objective: To synthesize 1-(4-(2-(diethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol via a Grignard reaction.

Materials:

-

4-(2-(diethylamino)ethoxy)benzophenone

-

Ethylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous ammonium chloride solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a solution of 4-(2-(diethylamino)ethoxy)benzophenone in anhydrous diethyl ether or THF.

-

Grignard Addition: The solution of ethylmagnesium bromide in diethyl ether is added dropwise to the stirred solution of the benzophenone derivative at 0°C (ice bath).

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 1-(4-(2-(diethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol.

Mechanism of Action: Estrogen Receptor Antagonism

This compound exerts its biological effects primarily through competitive antagonism of the estrogen receptor (ER). It binds to the ER, preventing the binding of the natural ligand, estradiol. This blockade of the ER inhibits the downstream signaling pathways that are normally activated by estrogen, leading to a reduction in the transcription of estrogen-responsive genes.

dot

Caption: Estrogen signaling and its antagonism by this compound.

Quantitative Data: Binding Affinity and Potency

The antiestrogenic activity of this compound is rooted in its ability to bind to the estrogen receptor. While its affinity is lower than that of estradiol and subsequent SERMs, it was sufficient to demonstrate a clear antagonistic effect.

Table 2: Relative Binding Affinity (RBA) for Estrogen Receptor

| Compound | Relative Binding Affinity (%) (Estradiol = 100%) | Reference |

| Estradiol | 100 | |

| This compound (MER-25) | < 0.06 | |

| Tamoxifen | 2 | |

| 4-hydroxytamoxifen | 131 |

Experimental Protocol: Estrogen Receptor Competitive Binding Assay (Illustrative)

This protocol describes a typical method for determining the relative binding affinity of a compound for the estrogen receptor, which would have been conceptually similar to the assays used in the initial characterization of this compound.

Objective: To determine the relative binding affinity of this compound for the estrogen receptor using a competitive binding assay with radiolabeled estradiol.

Materials:

-

Rat uterine cytosol preparation (as a source of estrogen receptors)

-

[³H]-Estradiol (radiolabeled ligand)

-

Unlabeled Estradiol (for standard curve)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl buffer with EDTA and dithiothreitol)

-

Dextran-coated charcoal suspension

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Preparation of Reagents: Serial dilutions of unlabeled estradiol and this compound are prepared in the assay buffer.

-

Assay Setup: In a series of tubes, a constant amount of rat uterine cytosol and a constant concentration of [³H]-Estradiol are added.

-

Competition: Increasing concentrations of either unlabeled estradiol (for the standard curve) or this compound are added to the tubes.

-

Incubation: The tubes are incubated at 4°C for 18-24 hours to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Dextran-coated charcoal suspension is added to each tube and incubated for a short period. The charcoal binds to the free [³H]-Estradiol.

-

Centrifugation: The tubes are centrifuged to pellet the charcoal with the bound free ligand.

-

Measurement of Radioactivity: The supernatant, containing the receptor-bound [³H]-Estradiol, is transferred to scintillation vials with scintillation cocktail. The radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: A standard curve is generated by plotting the percentage of bound [³H]-Estradiol against the concentration of unlabeled estradiol. The concentration of this compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of this compound) x 100.

In Vivo Studies: Uterotrophic and Anti-Fertility Assays

The pioneering in vivo work by Lerner and colleagues demonstrated the antiestrogenic effects of this compound in animal models. Key experiments included the uterotrophic assay and anti-fertility studies.

Experimental Protocol: Uterotrophic Assay (as described by Lerner et al., 1958)

Objective: To assess the estrogenic and antiestrogenic activity of this compound by measuring its effect on uterine weight in immature female mice.

Animal Model: Immature female mice (e.g., 21-23 days old).

Procedure:

-

Animal Preparation: Immature female mice are randomly assigned to control and treatment groups.

-

Dosing:

-

Control Group: Receives vehicle (e.g., corn oil) subcutaneously daily for 3 days.

-

Estrogen Group: Receives a standard dose of estradiol subcutaneously daily for 3 days.

-

This compound Group: Receives various doses of this compound subcutaneously daily for 3 days.

-

Combination Group: Receives a standard dose of estradiol plus various doses of this compound subcutaneously daily for 3 days.

-

-

Endpoint Measurement: On the fourth day, the animals are euthanized, and their uteri are carefully dissected and weighed.

-

Data Analysis: The uterine weights of the different groups are compared. An increase in uterine weight relative to the control group indicates estrogenic activity. A decrease in the estradiol-induced uterine weight gain in the combination group indicates antiestrogenic activity.

Experimental Protocol: Anti-Fertility Studies (Conceptual)

Objective: To determine the effect of this compound on fertility in female rats.

Animal Model: Mature, cycling female rats.

Procedure:

-

Mating: Female rats are cohabited with fertile male rats. The presence of sperm in a vaginal smear confirms mating (Day 1 of pregnancy).

-

Dosing: The mated female rats are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving a daily oral or subcutaneous dose of this compound) for a defined period (e.g., days 1-7 of pregnancy).

-

Endpoint Measurement: On a later day of gestation (e.g., Day 14), the rats are laparotomized, and the number of implantation sites in the uterine horns is counted.

-

Data Analysis: The number of implantation sites in the treated group is compared to the control group. A significant reduction in the number of implantation sites indicates an anti-fertility effect.

dot

Caption: Experimental workflow for the evaluation of this compound.

Clinical Studies and Discontinuation

Early clinical trials in the late 1950s and early 1960s explored the use of this compound for various conditions, including advanced breast cancer, endometrial cancer, and for the induction of ovulation. While some therapeutic benefit was observed, particularly in providing pain relief for bone metastases in breast cancer patients, the clinical development of MER-25 was ultimately halted. The primary reasons for its discontinuation were its relatively low potency, requiring high doses, and the emergence of unacceptable central nervous system side effects, such as hallucinations and psychotic episodes, at these higher doses.

Table 3: Summary of Early Clinical Findings for this compound

| Indication | Dosage Range | Outcome | Reason for Discontinuation |

| Advanced Breast Cancer | 500-4500 mg/day | Some reports of pain relief from bone metastases | Low potency, CNS side effects |

| Endometrial Cancer | Not specified in readily available literature | Investigated | Low potency, CNS side effects |

| Ovulation Induction | Not specified in readily available literature | Investigated | Low potency, CNS side effects |

| Chronic Mastitis | Not specified in readily available literature | Investigated | Low potency, CNS side effects |

Downstream Signaling and Gene Regulation: An Inferred Pathway

Direct and extensive studies on the specific downstream signaling cascades and the full spectrum of gene expression changes induced by this compound are limited, largely due to the era in which it was developed and the subsequent focus on more potent SERMs like tamoxifen. However, based on its mechanism as an estrogen receptor antagonist, its effects on downstream signaling can be inferred.

By binding to the estrogen receptor, this compound prevents the conformational change that is necessary for the recruitment of co-activators and the initiation of transcription. Instead, it is likely to promote the binding of co-repressors to the ER-DNA complex, leading to the silencing of estrogen-responsive genes. These genes are typically involved in cell proliferation, survival, and differentiation.

dot

Caption: Inferred downstream signaling effects of this compound.

Conclusion: A Foundational Legacy

While this compound (MER-25) never reached the market, its importance in the history of pharmacology and oncology cannot be overstated. As the first synthetic antiestrogen, it provided the crucial proof-of-concept that blocking estrogen signaling could be a viable therapeutic strategy for hormone-dependent diseases. The lessons learned from its development, including the importance of potency and the potential for tissue-specific effects (the hallmark of SERMs), directly paved the way for the creation of more effective and safer endocrine therapies that have had a profound impact on the treatment of breast cancer and other conditions. The study of this compound remains a cornerstone for understanding the evolution of targeted therapies in modern medicine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Evolution of Nonsteroidal Antiestrogens to become Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tamoxifen from Failed Contraceptive Pill to Best-Selling Breast Cancer Medicine: A Case-Study in Pharmaceutical Innovation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of Ethamoxytriphetol (MER-25)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and properties of Ethamoxytriphetol, also known as MER-25. As the first synthetic nonsteroidal antiestrogen discovered, MER-25 holds a significant place in the history of endocrine therapy. This document details its chemical identifiers, predicted physicochemical properties, and expected spectroscopic characteristics. Furthermore, it outlines generalized experimental protocols for its synthesis, purification, and analysis, based on methodologies for structurally related compounds. The guide also visualizes the established mechanism of action of Selective Estrogen Receptor Modulators (SERMs), a class to which MER-25 belongs, through a detailed signaling pathway diagram.

Chemical Structure and Identifiers

This compound is a triphenylethanol derivative. Its chemical structure is characterized by three phenyl rings attached to an ethanol backbone, with a diethylaminoethoxy side chain that is crucial for its antiestrogenic activity.

Table 1: Chemical Identifiers for this compound (MER-25)

| Identifier | Value |

| IUPAC Name | 1-(4-(2-(diethylamino)ethoxy)phenyl)-1,2-bis(4-hydroxyphenyl)ethanol |

| Common Name | This compound |

| Developmental Code | MER-25 |

| Molecular Formula | C₂₆H₂₉NO₃ |

| Molecular Weight | 403.52 g/mol |

| CAS Number | 67-98-1 |

| InChI Key | KDYQVUUCWUPJGE-UHFFFAOYSA-N |

| SMILES String | CCN(CC)CCOc1ccc(cc1)C(c2ccccc2)(O)Cc3ccc(OC)cc3 |

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| pKa (most basic) | 9.5 (amine) | Computational Prediction |

| logP | 5.8 | Computational Prediction |

| Aqueous Solubility | 0.001 g/L | Computational Prediction |

Spectroscopic Profile (Expected)

Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure, an expected spectroscopic profile can be outlined.

1H NMR Spectroscopy

The proton NMR spectrum of this compound would be complex, with characteristic signals for the aromatic protons, the protons of the ethyl and ethoxy groups, and the hydroxyl proton.

-

Aromatic Protons: Multiple signals are expected in the range of 6.5-7.5 ppm.

-

Ethyl and Ethoxy Protons: The diethylamino group would show a quartet around 2.6 ppm and a triplet around 1.1 ppm. The ethoxy protons would appear as triplets around 4.0 ppm and 2.8 ppm.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

Methoxyphenyl Protons: A singlet for the methoxy group would be expected around 3.8 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for its functional groups.[1][2]

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[1][2]

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether and Alcohol): Strong absorptions in the 1050-1250 cm⁻¹ range.[2]

Mass Spectrometry

In a mass spectrum, this compound would likely show a molecular ion peak (M+) at m/z 403.52. The fragmentation pattern would be complex due to the presence of multiple functional groups.

-

The molecular ion peak for a tertiary alcohol may be weak or absent.

-

Common fragmentation pathways for tertiary alcohols include the loss of water (M-18) and alpha-cleavage.

-

Fragmentation of the diethylaminoethoxy side chain is also expected.

Experimental Protocols (Generalized)

Specific, validated experimental protocols for this compound are scarce. The following sections provide generalized methodologies based on procedures for structurally similar triphenylethanol derivatives and other SERMs.

Synthesis

A plausible synthetic route for this compound involves a Grignard reaction. This is a common method for the synthesis of triphenylmethanol and its derivatives.

Reaction Scheme:

A Grignard reagent, such as 4-methoxyphenylmagnesium bromide, could be reacted with a substituted benzophenone, like 4-(2-(diethylamino)ethoxy)benzophenone. The resulting tertiary alcohol would be this compound.

General Procedure:

-

Grignard Reagent Formation: Prepare the Grignard reagent by reacting 4-bromoanisole with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Grignard Reaction: Add a solution of 4-(2-(diethylamino)ethoxy)benzophenone in anhydrous diethyl ether dropwise to the Grignard reagent at 0°C.

-

Work-up: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Purification

Purification of the synthesized this compound would typically involve standard laboratory techniques.

Protocol:

-

Solvent Removal: Remove the solvent from the dried organic extract under reduced pressure.

-

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes, with the polarity gradually increasing. Triethylamine (0.1-1%) may be added to the mobile phase to prevent the amine from streaking on the silica gel.

-

-

Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the pure product.

-

Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

General HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 280 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Mechanism of Action: Signaling Pathway

This compound functions as a Selective Estrogen Receptor Modulator (SERM). It exerts its effects by binding to estrogen receptors (ERα and ERβ) and modulating their activity in a tissue-specific manner. In target tissues like the breast, it acts as an antagonist, blocking the proliferative effects of estrogen.

Caption: Mechanism of action of this compound (MER-25) as a SERM.

The diagram illustrates that both estrogen and this compound can bind to the estrogen receptor. However, the conformation of the receptor-ligand complex differs. The estrogen-bound receptor preferentially recruits coactivators, leading to gene transcription and cell proliferation. In contrast, the this compound-bound receptor favors the recruitment of corepressors, which results in the repression of gene transcription and an anti-proliferative effect in estrogen-sensitive tissues. This tissue-selective modulation of estrogen receptor activity is the hallmark of SERMs.

References

An In-depth Technical Guide on the Estrogen Receptor Binding Affinity of Ethamoxytriphetol (MER-25)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the estrogen receptor (ER) binding affinity of Ethamoxytriphetol, also known as MER-25. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support research and development in endocrinology and oncology.

Introduction

This compound (MER-25) was the first synthetic nonsteroidal antiestrogen to be discovered and was studied clinically in the late 1950s and early 1960s.[1] Although never marketed, its discovery paved the way for the development of selective estrogen receptor modulators (SERMs) like tamoxifen.[1] this compound is characterized as a nearly pure antiestrogen, exhibiting very low intrinsic estrogenic activity across various species.[1] Its primary mechanism of action is the competitive inhibition of estrogen binding to the estrogen receptor, thereby blocking the downstream signaling pathways that are crucial in the pathophysiology of estrogen-sensitive diseases such as breast cancer.

Quantitative Binding Affinity Data

The binding affinity of this compound for the estrogen receptor has been quantified relative to the natural ligand, estradiol. The following table summarizes the available relative binding affinity (RBA) data for this compound and provides a comparative context with other well-known estrogen receptor modulators.

| Compound | Relative Binding Affinity (RBA) vs. Estradiol (Estradiol = 100) | Receptor Source |

| This compound (MER-25) | < 0.06 | Mouse Uterus |

| This compound (MER-25) | ~0.06% | Rat ER |

| Tamoxifen | 2 | Mouse Uterus |

| 4-hydroxytamoxifen | 131 | Mouse Uterus |

Data sourced from a comparative study on the mechanisms of action of tamoxifen and this compound.[2]

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

The determination of the relative binding affinity of a compound for the estrogen receptor is typically achieved through a competitive binding assay. This protocol is a generalized methodology based on established procedures using rat uterine cytosol as the source of estrogen receptors.

Objective: To determine the concentration of a test compound (e.g., this compound) that inhibits 50% of the binding of a radiolabeled estrogen (e.g., [³H]-Estradiol) to the estrogen receptor.

Materials:

-

Test compound (this compound)

-

Radiolabeled Estradiol ([³H]-E₂)

-

Unlabeled Estradiol (for standard curve)

-

Rat uterine cytosol (source of estrogen receptors)

-

Assay Buffer (e.g., Tris-EDTA buffer)

-

Dextran-coated charcoal suspension

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Rat Uterine Cytosol:

-

Uteri are excised from ovariectomized rats.

-

The tissue is homogenized in cold assay buffer.

-

The homogenate is centrifuged at a low speed to remove cellular debris.

-

The resulting supernatant is then ultracentrifuged to pellet the microsomal fraction, leaving the cytosol containing the soluble estrogen receptors as the supernatant. The protein concentration of the cytosol is determined.

-

-

Competitive Binding Assay:

-

A series of assay tubes are prepared.

-

To each tube, a constant amount of rat uterine cytosol (containing ER) and a constant concentration of [³H]-E₂ are added.

-

Increasing concentrations of the unlabeled competitor (test compound, e.g., this compound, or unlabeled estradiol for the standard curve) are added to the tubes.

-

Tubes are incubated to allow the binding reaction to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

A dextran-coated charcoal suspension is added to each tube. The charcoal adsorbs the free, unbound [³H]-E₂.

-

The tubes are centrifuged to pellet the charcoal.

-

-

Quantification:

-

The supernatant, containing the [³H]-E₂ bound to the estrogen receptor, is transferred to scintillation vials.

-

Scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The amount of bound [³H]-E₂ is plotted against the logarithm of the competitor concentration.

-

The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E₂) is determined from the resulting sigmoidal curve.

-

The relative binding affinity (RBA) is calculated using the formula: RBA = (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100

-

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Estrogen Receptor Signaling and Antagonist Action.

Caption: Competitive ER Binding Assay Workflow.

Conclusion

This compound (MER-25) serves as a foundational molecule in the history of antiestrogen therapy. While its binding affinity for the estrogen receptor is notably lower than that of estradiol and subsequent SERMs like 4-hydroxytamoxifen, its discovery was a critical step in establishing the principle of ER antagonism. The methodologies outlined in this guide provide a framework for the continued evaluation of novel compounds targeting the estrogen receptor, a key objective in the development of new treatments for hormone-dependent cancers and other endocrine disorders.

References

An In-Depth Technical Guide to the Pharmacology of Nonsteroidal Antiestrogens

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nonsteroidal Antiestrogens

Nonsteroidal antiestrogens are a cornerstone in the treatment of estrogen receptor (ER)-positive breast cancer, a disease where the hormone estrogen fuels tumor growth.[1][2] These synthetic compounds function by targeting the estrogen receptor, thereby inhibiting the proliferative signals of estrogen.[3] Unlike steroidal agents, their chemical structure is not derived from the cholesterol backbone. This class of drugs is broadly categorized into two main groups based on their mechanism of action: Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Downregulators, or Degraders (SERDs).[1][4] This guide provides a detailed overview of the pharmacology of these agents, focusing on their mechanisms, quantitative properties, and the experimental protocols used for their evaluation.

Classification and Core Mechanisms

Nonsteroidal antiestrogens modulate ER signaling through distinct mechanisms. The pharmacological outcome depends on how the drug-receptor complex interacts with cellular machinery.

Selective Estrogen Receptor Modulators (SERMs)

SERMs, such as tamoxifen and raloxifene, exhibit a dualistic nature, acting as estrogen antagonists in some tissues (like the breast) while functioning as agonists in others (such as bone and the uterus). This tissue-specific activity is a result of the unique conformational change the ER undergoes upon binding to a SERM. This altered conformation leads to differential recruitment of co-regulator proteins (coactivators or corepressors), which ultimately dictates the transcriptional response in a given cell type.

-

Antagonistic Action (e.g., in Breast Tissue): In breast cancer cells, the SERM-ER complex preferentially recruits corepressors, which block the transcription of estrogen-responsive genes responsible for cell proliferation.

-

Agonistic Action (e.g., in Bone): In bone cells, the same complex may recruit coactivators, mimicking the beneficial effects of estrogen and helping to prevent osteoporosis.

Selective Estrogen Receptor Downregulators (SERDs)

SERDs, exemplified by fulvestrant, are pure antiestrogens that lack the agonist effects seen with SERMs. Their primary mechanism involves not only competitively blocking the estrogen receptor but also inducing a profound conformational change that destabilizes the receptor protein. This destabilization marks the receptor for ubiquitination and subsequent degradation by the proteasome, the cell's protein disposal system. The resulting depletion of cellular ER levels effectively shuts down all downstream estrogen signaling pathways.

Estrogen Receptor Signaling Pathways

Estrogen and its antagonists exert their effects through two primary signaling pathways: the classical genomic pathway and the rapid non-genomic pathway.

Genomic (Nuclear-Initiated) Signaling

The genomic pathway is the classical mechanism of steroid hormone action. Estrogen diffuses into the cell and binds to ERα or ERβ. This binding event causes the receptor to dimerize and translocate to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating transcription. Antiestrogens competitively inhibit this process by binding to the ER and preventing the conformational changes necessary for effective DNA binding and coactivator recruitment.

Non-Genomic (Membrane-Initiated) Signaling

A subpopulation of ERs is located at the cell membrane and can initiate rapid signaling cascades that do not require direct gene transcription. These non-genomic actions are often mediated through G-protein coupled receptors (like GPER1) or interactions with growth factor receptors (e.g., EGFR, HER2). Activation of these pathways can lead to the rapid modulation of intracellular signaling molecules like Src, PI3K, and MAPK, influencing cell proliferation and survival. The role of antiestrogens in this pathway is complex, with some evidence suggesting they can also modulate these rapid signaling events.

Quantitative Pharmacological Data

The efficacy and characteristics of nonsteroidal antiestrogens are defined by their binding affinity, in vitro potency, and pharmacokinetic profiles.

Estrogen Receptor Binding Affinity

Binding affinity measures how tightly a drug binds to its target receptor. It is often expressed as the relative binding affinity (RBA) compared to estradiol. The active metabolites of tamoxifen, 4-hydroxytamoxifen (afimoxifene) and endoxifen, have significantly higher affinity for the ER than tamoxifen itself. Fulvestrant also binds to the ER with high affinity.

Table 1: Relative Binding Affinities (RBA) for Estrogen Receptor α (ERα)

| Compound | Relative Binding Affinity (RBA) % (Estradiol = 100%) | Citation(s) |

|---|---|---|

| Estradiol | 100 | Reference |

| Tamoxifen | 2.8 - 7 | |

| 4-Hydroxytamoxifen | 178 - 181 | |

| Endoxifen | 181 |

| Fulvestrant | ~89 (rat uterus) | |

In Vitro Potency

In vitro potency is typically measured as the half-maximal inhibitory concentration (IC50) in cell-based assays, such as the inhibition of proliferation in ER-positive breast cancer cell lines (e.g., MCF-7).

Table 2: In Vitro Potency (IC50) in MCF-7 Breast Cancer Cells

| Compound | Activity | IC50 Value (approx.) | Citation(s) |

|---|---|---|---|

| Tamoxifen | Growth Inhibition | ~0.1 µM | |

| 4-Hydroxytamoxifen | Growth Inhibition | ~1-10 nM |

| Fulvestrant | Growth Inhibition | ~0.1-1 nM | |

Pharmacokinetic Properties

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. These parameters are critical for determining dosing regimens and predicting drug interactions.

Table 3: Key Pharmacokinetic Parameters of Major Nonsteroidal Antiestrogens

| Parameter | Tamoxifen | Raloxifene | Fulvestrant | Citation(s) |

|---|---|---|---|---|

| Administration | Oral | Oral | Intramuscular | |

| Bioavailability | Well absorbed | ~2% (due to extensive first-pass) | N/A (IM injection) | |

| Protein Binding | >99% | >95% | 99% | |

| Metabolism | Hepatic (CYP2D6, CYP3A4) | Extensive first-pass glucuronidation | Hepatic (CYP3A4 involved) | |

| Primary Metabolites | Endoxifen, 4-Hydroxytamoxifen | Glucuronide conjugates | Multiple pathways | |

| Elimination Half-life | 5-7 days (parent), 14 days (metabolites) | 27.7 hours | ~40-50 days |

| Excretion | Primarily feces | Primarily feces | Primarily feces | |

Key Experimental Protocols

Evaluating the pharmacological profile of nonsteroidal antiestrogens requires a suite of standardized in vitro and in vivo assays.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound for the estrogen receptor relative to a radiolabeled ligand (e.g., [³H]estradiol).

Methodology:

-

Preparation of Receptor Source: A cytosolic extract is prepared from an ER-rich tissue (e.g., rat uterus) or from cells overexpressing the human ER.

-

Incubation: A constant concentration of radiolabeled estradiol is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Separation: After reaching equilibrium, bound and free radioligand are separated. This is commonly achieved by dextran-coated charcoal (DCC) adsorption, which binds the free radioligand, allowing the receptor-bound portion to be measured after centrifugation.

-

Quantification: The radioactivity in the supernatant (representing the bound ligand) is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is calculated. This value is used to determine the binding affinity (Ki).

Cell Proliferation (MCF-7) Assay

Objective: To assess the cytostatic or cytotoxic effect of a compound on ER-positive human breast cancer cells.

Methodology:

-

Cell Culture: MCF-7 cells are cultured in a phenol red-free medium (to eliminate estrogenic activity from the dye) supplemented with charcoal-stripped serum (to remove endogenous steroids).

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound, with or without a low concentration of estradiol to assess competitive antagonism.

-

Incubation: The cells are incubated for a period of 5-7 days to allow for multiple cell divisions.

-

Quantification of Proliferation: Cell viability or number is assessed using methods such as MTT assay, crystal violet staining, or direct cell counting.

-

Data Analysis: A dose-response curve is generated to determine the IC50 (for antagonists) or EC50 (for agonists).

ER-Mediated Reporter Gene Assay

Objective: To specifically measure the ability of a compound to activate or inhibit ER-mediated gene transcription.

Methodology:

-

Cell Transfection: A suitable cell line (e.g., HeLa, HEK293) is co-transfected with two plasmids: one expressing the human ER (e.g., ERα) and a second "reporter" plasmid containing a reporter gene (e.g., luciferase) under the control of multiple EREs.

-

Treatment: The transfected cells are treated with the test compound at various concentrations.

-

Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The results are expressed as a function of compound concentration to determine its ability to induce (agonist) or inhibit estradiol-induced (antagonist) reporter activity.

Conclusion and Future Directions

Nonsteroidal antiestrogens have revolutionized the treatment of ER-positive breast cancer. SERMs like tamoxifen offer tissue-specific effects, while SERDs like fulvestrant provide a pure antagonistic mechanism by eliminating the receptor entirely. Understanding their detailed pharmacology, from receptor interaction and signaling pathway modulation to quantitative metrics of affinity and potency, is critical for their effective clinical use and for the development of next-generation therapies. Future research is focused on developing novel agents with improved oral bioavailability, better resistance profiles, and optimized tissue-selectivity to further enhance therapeutic outcomes for patients with hormone-sensitive cancers.

References

- 1. Breast Cancer: What to Know About Treatment With SERMS [webmd.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. brainkart.com [brainkart.com]

- 4. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Ethamoxytriphetol: A Technical Guide to a Pioneering Antiestrogen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethamoxytriphetol, also known as MER-25, holds a significant place in the history of pharmacology as the first synthetic nonsteroidal antiestrogen, discovered in 1958.[1][2] A derivative of triphenylethanol, its discovery serendipitously opened the door for the development of selective estrogen receptor modulators (SERMs), a class of drugs with profound impacts on the treatment of hormone-sensitive cancers and other estrogen-related conditions.[1][2] This technical guide provides a comprehensive overview of the structure, mechanism of action, and key experimental data related to this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Synthesis

This compound is chemically designated as 1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol.[1] Its structure is characterized by a central triphenylethanol core, which is sterically hindered and prevents the estrogen receptor (ER) from adopting an active conformation upon binding.

A plausible synthetic workflow is outlined below:

Mechanism of Action: Estrogen Receptor Antagonism

This compound exerts its antiestrogenic effects by competitively binding to the estrogen receptor (ER), primarily ERα and ERβ. Unlike the natural ligand, estradiol, the binding of this compound induces a conformational change in the receptor that prevents the recruitment of coactivator proteins necessary for the initiation of gene transcription. This blockade of coactivator binding effectively silences the expression of estrogen-responsive genes that are critical for the proliferation of hormone-dependent cells, such as those in breast cancer.

The signaling pathway can be visualized as follows:

Quantitative Biological Data

The biological activity of this compound is characterized by its binding affinity to the estrogen receptor and its functional potency as an antiestrogen. The following table summarizes key quantitative data.

| Parameter | Species/System | Value | Reference(s) |

| Relative Binding Affinity (RBA) for ER | Rat Uterus | ~0.06% (relative to Estradiol) | |

| Relative Binding Affinity (RBA) for ER | Mouse Uterus | < 0.06 (Estradiol = 100) | |

| Antiestrogenic Potency | In vivo (mouse) | ~10-fold less potent than Clomiphene |

Note: Specific IC50 or EC50 values for the antiestrogenic activity of this compound from in vitro functional assays such as the E-SCREEN assay using MCF-7 cells are not consistently reported in publicly available literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like this compound. Below are summaries of key experimental protocols.

Competitive Estrogen Receptor Binding Assay (Rat Uterine Cytosol)

This assay is designed to determine the relative binding affinity of a test compound to the estrogen receptor.

Detailed Methodology:

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer solution and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.

-

Competitive Binding: Constant concentrations of rat uterine cytosol and radiolabeled estradiol (e.g., [³H]E₂) are incubated with increasing concentrations of this compound.

-

Equilibrium Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for an extended period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation: Receptor-bound radioligand is separated from free radioligand using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

-

Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated by comparing the IC50 of this compound to that of unlabeled estradiol.

E-SCREEN (Estrogen Screen) Assay for Antiestrogenicity

The E-SCREEN assay assesses the ability of a compound to inhibit the proliferative effect of estrogen on estrogen-sensitive cells, such as the MCF-7 human breast cancer cell line.

Detailed Methodology:

-

Cell Culture: MCF-7 cells are maintained in a culture medium. For the assay, they are transferred to a medium free of estrogens and phenol red (a weak estrogen mimic).

-

Treatment: Cells are seeded in multi-well plates and treated with a constant, proliferation-inducing concentration of 17β-estradiol in the presence of varying concentrations of this compound.

-

Incubation: The cells are incubated for a period of 6-7 days to allow for cell proliferation.

-

Cell Proliferation Measurement: The final cell number is quantified using methods such as the sulforhodamine B (SRB) assay, which measures total protein content, or by direct cell counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the estradiol-induced cell proliferation (IC50) is calculated to determine its antiestrogenic potency.

Conclusion

This compound, though never marketed, remains a cornerstone in the study of estrogen receptor antagonism. Its simple triphenylethanol structure provided the foundational scaffold for the development of more potent and selective SERMs that have revolutionized the treatment of breast cancer and other estrogen-dependent diseases. For researchers in the field, understanding the properties and biological activity of this compound offers valuable insights into the structure-activity relationships of ER modulators and the fundamental mechanisms of hormone action and its therapeutic blockade. Further investigation into its specific interactions with different ER isoforms and the downstream genetic and proteomic consequences of its binding will continue to inform the design of next-generation endocrine therapies.

References

Ethamoxytriphetol: A Technical Guide to the First Selective Estrogen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethamoxytriphetol, also known as MER-25, holds a significant place in the history of endocrinology and pharmacology as the first synthetic, nonsteroidal antiestrogen to be discovered.[1][2] First reported in 1958, its serendipitous discovery paved the way for the development of a new class of drugs known as Selective Estrogen Receptor Modulators (SERMs).[1][2] Although this compound was evaluated in clinical trials in the late 1950s and early 1960s, it was never marketed due to its relatively low potency and the emergence of unacceptable central nervous system side effects at higher doses.[1]

This technical guide provides an in-depth overview of this compound, focusing on its core function as a SERM. It is intended for researchers, scientists, and drug development professionals interested in the foundational science of estrogen receptor modulation.

Chemical and Physical Properties

This compound is a triphenylethanol derivative, structurally related to the triphenylethylene group of SERMs which includes tamoxifen and clomiphene.

| Property | Value |

| IUPAC Name | 1-(4-(2-(diethylamino)ethoxy)phenyl)-1,2-bis(4-hydroxyphenyl)ethanol |

| Developmental Code | MER-25 |

| Molecular Formula | C27H33NO3 |

| Molar Mass | 419.56 g/mol |

| CAS Number | 67-98-1 |

Mechanism of Action as a Selective Estrogen Receptor Modulator (SERM)

This compound is classified as a SERM, exhibiting tissue-specific estrogen receptor (ER) agonist and antagonist effects. However, it is predominantly characterized as a nearly pure antiestrogen, with very low intrinsic estrogenic activity observed across various species. Its primary mechanism of action involves competitive binding to the estrogen receptor, thereby blocking the binding of endogenous estrogens like estradiol and inhibiting the transcription of estrogen-responsive genes.

The differential effects of SERMs in various tissues are attributed to several factors, including the specific ER subtype present (ERα or ERβ), the conformation of the ligand-receptor complex, and the subsequent recruitment of tissue-specific co-activator and co-repressor proteins. In the case of this compound, its strong antagonist profile suggests that upon binding to the ER, it induces a conformational change that favors the recruitment of co-repressors, leading to the silencing of gene transcription.

Figure 1: Proposed signaling pathway for this compound as a SERM.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, primarily focusing on its binding affinity for the estrogen receptor and its relative antiestrogenic potency.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) for Rat ER (%)a | Relative Binding Affinity (RBA) for Mouse Uterus ER (%)b |

| Estradiol | 100 | 100 |

| This compound (MER-25) | ~0.06 | <0.06 |

| Tamoxifen | 1 | 2 |

| 4-Hydroxytamoxifen (afimoxifene) | 252 | 131 |

a Relative to estradiol. b Relative to estradiol.

Table 2: Antiestrogen Binding Site (AEBS) Affinity

| Compound | Relative Binding Affinity (RBA) for Mouse Liver AEBS (%)a |

| Tamoxifen | 100 |

| This compound (MER-25) | 8.9 |

| 4-Hydroxytamoxifen | 53 |

a Relative to tamoxifen.

Table 3: Relative Anti-estrogenic Potency

| Compound | Relative Potency |

| This compound (MER-25) | 1x |

| Clomiphene | ~10x more potent than MER-25 |

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

Figure 2: General workflow for an ER competitive binding assay.

Methodology:

-

Preparation of Uterine Cytosol: Uteri from immature or ovariectomized rodents are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.

-

Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]estradiol) and uterine cytosol are incubated with varying concentrations of this compound.

-

Separation of Bound and Free Ligand: After incubation, unbound radioligand is separated from the receptor-bound ligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds free radioligand, which is then removed by centrifugation.

-

Quantification: The radioactivity of the supernatant, containing the receptor-bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. This can be converted to an inhibition constant (Ki) to reflect the binding affinity.

In Vivo Uterotrophic Assay

This bioassay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.

Figure 3: General workflow for an in vivo uterotrophic assay.

Methodology:

-

Animal Model: Immature or ovariectomized female rats or mice are used to minimize the influence of endogenous estrogens.

-

Dosing: Animals are typically dosed daily for three to seven days via oral gavage or subcutaneous injection. To assess anti-estrogenic activity, this compound is co-administered with a known estrogen, such as estradiol.

-

Endpoint Measurement: Twenty-four hours after the final dose, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted to remove luminal fluid).

-

Data Analysis: The uterine weights of the this compound-treated groups are compared to those of vehicle control and estrogen-treated control groups. A significant inhibition of estrogen-induced uterine growth indicates anti-estrogenic activity.

In Vivo Studies and Clinical Development

This compound demonstrated anti-fertility effects in animal models, which initially sparked interest in its potential as a hormonal contraceptive. It was also among the first antiestrogens to be evaluated for the treatment of breast cancer, with an early study showing it could provide relief from bone pain in patients with metastatic disease. Additionally, it was investigated for ovulation induction and the treatment of chronic mastitis and endometrial cancer.

However, clinical development was ultimately halted due to its low potency, requiring high doses that led to undesirable side effects, including gastrointestinal issues and central nervous system disturbances such as hallucinations and psychotic episodes.

Conclusion and Future Perspectives

This compound, as the pioneering synthetic antiestrogen, laid the crucial groundwork for the entire field of selective estrogen receptor modulation. While its own clinical journey was short-lived, the lessons learned from its development were instrumental in the subsequent discovery and refinement of more potent and safer SERMs like clomiphene and tamoxifen, which have had a profound impact on women's health.

For contemporary researchers, this compound serves as a valuable tool and a historical benchmark for understanding the fundamental principles of estrogen receptor antagonism and the structure-activity relationships that govern the tissue-selective actions of SERMs. Further investigation into its unique "nearly pure" anti-estrogenic profile could still yield insights into the design of next-generation SERMs with improved therapeutic windows.

References

Ethamoxytriphetol: A Technical Overview of its Impact on Hormone-Dependent Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethamoxytriphetol, also known as MER-25, holds a significant place in the history of endocrine therapy for breast cancer. As the first synthetic nonsteroidal antiestrogen to be discovered, its investigation in the late 1950s and early 1960s paved the way for the development of selective estrogen receptor modulators (SERMs) like tamoxifen, which have become a cornerstone of treatment for hormone-dependent breast cancer.[1] Although this compound itself was never marketed due to its relatively low potency and central nervous system side effects at higher doses, a technical understanding of its mechanism and effects remains crucial for researchers in the field of hormone-sensitive cancers.[2] This whitepaper provides an in-depth technical guide to the core data and experimental findings related to this compound's effect on hormone-dependent breast cancer.

Mechanism of Action: A Near-Pure Antiestrogen

This compound is classified as a selective estrogen receptor modulator (SERM), though it is often described as being "essentially devoid of estrogenic activity" and exhibiting "very low estrogenic activity in all species tested," making it a nearly pure antiestrogen.[2] Its primary mechanism of action is the competitive antagonism of the estrogen receptor (ER). In hormone-dependent breast cancer cells, the binding of estrogen to the ER initiates a cascade of events leading to cell proliferation. This compound competes with endogenous estrogen for binding to the ER, thereby blocking this proliferative signal.

The following diagram illustrates the fundamental mechanism of this compound in an estrogen receptor-positive (ER+) breast cancer cell.

References

Ethamoxytriphetol (MER-25): A Technical Guide on its Historical Significance in Drug Development

Introduction

Ethamoxytriphetol, known by its developmental code name MER-25, holds a pivotal position in the history of pharmacology as the first synthetic non-steroidal antiestrogen to be discovered.[1][2][3][4] First reported in 1958, its journey from a serendipitous discovery to a clinical candidate that was ultimately never marketed provides critical insights into the evolution of endocrine therapies.[1] Though its clinical development was halted due to low potency and unacceptable side effects, the pioneering research surrounding MER-25 laid the fundamental groundwork for the development of subsequent selective estrogen receptor modulators (SERMs), such as tamoxifen and clomiphene, which have had a profound impact on the treatment of breast cancer and infertility. This technical guide provides an in-depth analysis of the core scientific and historical aspects of MER-25 for researchers, scientists, and drug development professionals.

Discovery and Development

The discovery of MER-25's antiestrogenic properties was an unforeseen outcome of research at the William S. Merrell Company in the mid-1950s. Dr. Leonard Lerner, a research endocrinologist, was investigating non-steroidal estrogens for potential clinical applications. He noted the structural similarity of MER-25, a compound being explored for the treatment of coronary artery disease, to triphenylethylene-like estrogens. Instead of the anticipated estrogenic effects, Lerner's experiments revealed that MER-25 consistently blocked the actions of estrogens across all tested animal models. This serendipitous finding marked the birth of non-steroidal antiestrogens.

MER-25 is a triphenylethanol derivative, structurally related to the cholesterol-lowering agent triparanol (MER-29) and the estrogen chlorotrianisene (TACE). Its discovery spurred significant interest in the pharmaceutical industry to develop more potent derivatives, particularly with the aim of creating a "morning-after" pill, as MER-25 demonstrated antifertility effects in animals. This line of research directly led to the synthesis and investigation of other triphenylethylene compounds, including clomiphene and tamoxifen.

Chemical Properties

This compound is a synthetic non-steroidal compound belonging to the triphenylethanol class. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol |

| Other Names | MER-25, NSC-19857 |

| CAS Number | 67-98-1 |

| Chemical Formula | C27H33NO3 |

| Molar Mass | 419.565 g·mol−1 |

Mechanism of Action

MER-25 functions as a selective estrogen receptor modulator (SERM). It exerts its antiestrogenic effects by competitively binding to the estrogen receptor (ER), thereby blocking the binding of endogenous estrogens like estradiol. This antagonism prevents the conformational changes in the ER that are necessary for the transcription of estrogen-responsive genes.

While described as "essentially devoid of estrogenic activity," some minor estrogenic effects have been observed in the uterus, classifying it technically as a SERM rather than a pure antiestrogen or a silent antagonist. For practical purposes, however, it is considered a nearly pure antiestrogen.

The diagram below illustrates the simplified signaling pathway of estrogen and the antagonistic action of MER-25.

Figure 1. Simplified signaling pathway of estrogen and the antagonistic action of MER-25.

Quantitative Data on Receptor Binding and Potency

MER-25's low potency was a significant factor in its clinical discontinuation. The following table summarizes its binding affinity for the estrogen receptor relative to estradiol and other SERMs.

| Compound | Relative Binding Affinity for Rat ER (Estradiol = 100%) | Reference |

| This compound (MER-25) | ~0.06% | |

| Tamoxifen | 1% | |

| Afimoxifene (4-hydroxytamoxifen) | 252% |

Clomiphene, another early SERM, was found to be approximately 10-fold more potent as an antiestrogen than MER-25.